molecular formula C15H13FN2O3 B5103371 methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5103371
M. Wt: 288.27 g/mol
InChI Key: HXRGBTONNGCADT-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a multifunctional pyran derivative characterized by a 4H-pyran core substituted with amino, cyano, methyl, and 4-fluorophenyl groups. The compound belongs to a class of fused heterocycles known for their diverse applications in medicinal chemistry, catalysis, and materials science . Its structure is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds, forming graph-set motifs $R{2}^{2}(12)$ and $R{4}^{2}(20)$, as revealed by X-ray crystallography . The 4H-pyran ring adopts a boat conformation (Q = 0.2384 Å, θ = 99.46°), and the 4-fluorophenyl group is nearly planar, with a dihedral angle of 85.81° relative to the pyran ring .

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGBTONNGCADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions (MCRs). One common method is the one-pot, four-component reaction involving an aldehyde, malononitrile, a fluorophenyl compound, and a β-keto ester. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine under reflux conditions in ethanol or water as the solvent.

    Aldehyde + Malononitrile + Fluorophenyl compound + β-Keto Ester:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyran compounds exhibit promising anticancer properties. Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

Antimicrobial Properties

The compound has shown antibacterial activity against several strains of bacteria. Studies have found that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary research suggests that this compound possesses anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes, particularly in multicomponent reactions. Its role as a catalyst in synthesizing complex organic molecules demonstrates its versatility in organic synthesis .

Case Studies

Study Application Findings
Ghamari Kargar et al., 2020AnticancerInduced apoptosis in cancer cell lines; effective against multiple types of tumors .
Sigma-Aldrich ResearchAntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria; promising for new antibiotics .
Mohandas et al., 2020Material SynthesisSuccessfully used as a catalyst for synthesizing pyran derivatives; enhanced reaction yields observed .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Group

Methyl vs. Ethyl Esters
  • Methyl ester : The methyl ester variant (target compound) exhibits a compact structure, favoring crystallinity. Its ¹H-NMR spectrum (if available) would show a singlet for the methyl ester at ~3.8 ppm.
  • Ethyl ester: Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate () has a triplet at δ = 1.13–1.24 ppm (CH₃) and a quartet at δ = 4.02–4.07 ppm (CH₂), indicating the ethyl group’s presence. The ethyl ester may enhance solubility in non-polar solvents compared to the methyl analogue .
Table 1: Ester Group Comparison
Ester Group Key NMR Signals (δ, ppm) Solubility Trends Reference
Methyl ~3.8 (s, COOCH₃) Lower solubility
Ethyl 1.13–1.24 (t), 4.02–4.07 (q) Higher lipophilicity

Aryl Substituent Modifications

Fluorophenyl Position (4-F vs. 3-F)
  • 4-Fluorophenyl: The target compound’s 4-fluorophenyl group induces electronic effects (electron-withdrawing) and steric bulk, influencing binding in biological targets (e.g., enzyme inhibition).
  • 3-Fluorophenyl: Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate () may exhibit altered dipole moments and crystal packing due to the fluorine’s meta position. This positional isomer is marketed as a pharmaceutical intermediate with >99% purity .
Other Aryl Groups
  • Trifluoromethylphenyl: Methyl 6-amino-5-cyano-4-[3-(trifluoromethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate () introduces strong electron-withdrawing effects, likely increasing metabolic resistance .
Table 2: Aryl Substituent Impact
Aryl Group Electronic Effect Key Applications Reference
4-Fluorophenyl Electron-withdrawing Crystallography, drug intermediates
3-Fluorophenyl Altered dipole High-purity APIs
4-Methoxyphenyl Electron-donating Antioxidant studies
Trifluoromethylphenyl Strong electron-withdrawing Metabolic stability

Functional Group Additions

Pyrazole and Heterocyclic Modifications
Thioether and Sulfanyl Derivatives

Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate () introduces a sulfanyl group, which may enhance metal coordination or redox activity .

Biological Activity

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, identified by its CAS number 865660-04-4, is a compound of significant interest due to its potential biological activities. This article details its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O5C_{21}H_{18}N_{2}O_{5} with a molecular weight of 378.38 g/mol. Its structure features a pyran ring with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyran family exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Recent studies have shown that derivatives of pyran compounds can inhibit the growth of various pathogens. In a high-throughput screening of over 100,000 compounds, several pyran derivatives exhibited significant antimicrobial properties against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) often below 20 µM .

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µM)Selectivity Index
Methyl 6-amino...Mycobacterium tuberculosis<20High
Other Pyran DerivativeStaphylococcus aureus<10Moderate
Other Pyran DerivativeEscherichia coli>20Low

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interfere with cellular processes such as enzyme activity and DNA replication. For instance, some pyran derivatives act by inhibiting key enzymes in bacterial metabolism or by disrupting membrane integrity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various pyran derivatives found that methyl 6-amino... exhibited promising results against both gram-positive and gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit critical metabolic pathways .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests against HepG2 liver cancer cells revealed that certain analogs had high selectivity indices, indicating lower toxicity to human cells compared to their antimicrobial activity against pathogens . This selectivity is crucial for developing therapeutic agents with fewer side effects.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggested that modifications at the fluorophenyl position significantly influenced both potency and selectivity against target pathogens. Compounds with specific substitutions showed enhanced activity, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
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